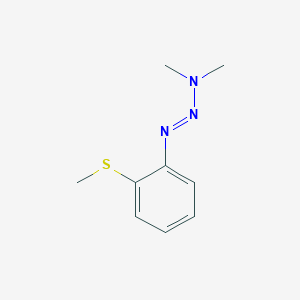
N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine is an organic compound with the molecular formula C9H12N2S It is characterized by the presence of a diazenyl group (-N=N-) attached to a methanamine moiety, with a methyl group and a methylsulfanyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine typically involves the diazotization of aniline derivatives followed by coupling with appropriate amines. One common method includes:
Diazotization: Aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-methylmethanamine in the presence of a base such as sodium acetate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization or distillation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the diazenyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine: Unique due to the presence of both diazenyl and methylsulfanyl groups.
N-Methyl-N-(2-chlorophenyl)diazenyl-methanamine: Similar structure but with a chlorine substituent instead of a methylsulfanyl group.
N-Methyl-N-(2-methoxyphenyl)diazenyl-methanamine: Contains a methoxy group instead of a methylsulfanyl group.
Uniqueness
This compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
52416-13-4 |
|---|---|
Molecular Formula |
C9H13N3S |
Molecular Weight |
195.29 g/mol |
IUPAC Name |
N-methyl-N-[(2-methylsulfanylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C9H13N3S/c1-12(2)11-10-8-6-4-5-7-9(8)13-3/h4-7H,1-3H3 |
InChI Key |
UFRJQQGTZDMAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=CC=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


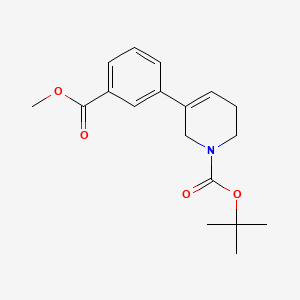
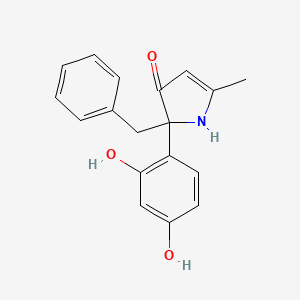

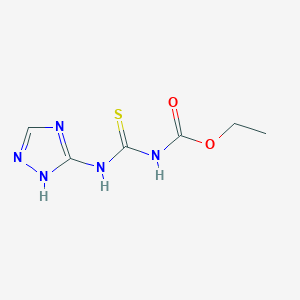


![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
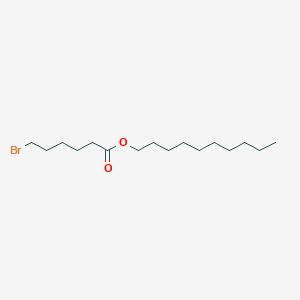
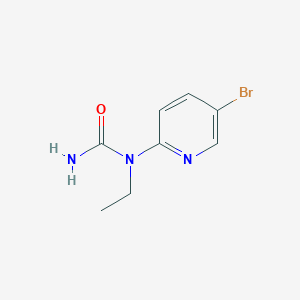
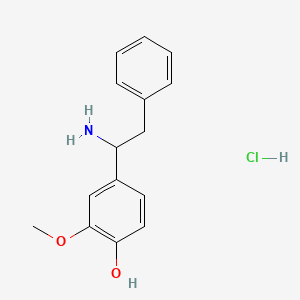


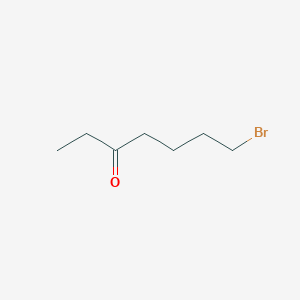
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
